molecular formula C8H7BrO2 B047628 5-Bromo-2-methylbenzoic acid CAS No. 79669-49-1

5-Bromo-2-methylbenzoic acid

Cat. No. B047628
M. Wt: 215.04 g/mol
InChI Key: SEENCYZQHCUTSB-UHFFFAOYSA-N
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Patent
US08722704B2

Procedure details

2-Methylbenzoic acid (40.0 g, 290 mmol) was added to a suspension of Br2 (160 mL) and iron powder (3.20 g, 57.0 mol) under N2 atmosphere in an ice bath. The mixture was allowed to warm to room temperature and was stirred for 2 hours. The reaction mixture was poured into water and the reddish solid was collected by filtration. The solid was dried under vacuum at 50° C. The solid was dissolved in 400 mL of methanol before 640 mL of 0.1N aqueous HCl was added at room temperature. The mixture was stirred and a white solid was produced. This solid was recrystallized from ethanol to afford 5-bromo-2-methyl-benzoic acid (12.0 g, 19%). 1H NMR (300M Hz, CDCl3) δ 8.17 (d, J=2.1, 1H), 7.56 (dd, J=8.1, 2.1, 1H), 7.15 (d, J=8.1, 1H), 2.59 (s, 3H).
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Br:11]Br>[Fe].O>[Br:11][C:8]1[CH:9]=[CH:10][C:2]([CH3:1])=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC=C1
Name
Quantity
160 mL
Type
reactant
Smiles
BrBr
Name
Quantity
3.2 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reddish solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum at 50° C
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in 400 mL of methanol before 640 mL of 0.1N aqueous HCl
ADDITION
Type
ADDITION
Details
was added at room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred
CUSTOM
Type
CUSTOM
Details
a white solid was produced
CUSTOM
Type
CUSTOM
Details
This solid was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)O)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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